6-(4-Bromophenyl)-6-Oxohexanenitrile

Physicochemical properties Process chemistry Analytical quality control

Researchers using 4-halophenyl ketones in Pd-catalyzed couplings often face sluggish oxidative addition with chloro/fluoro analogs, requiring elevated temperatures (80-120°C) and excess ligand. 6-(4-Bromophenyl)-6-Oxohexanenitrile (CAS 61719-38-8) resolves this: the C-Br bond inserts into Pd(0) orders of magnitude faster, enabling Suzuki, Heck, and Buchwald-Hartwig reactions at 40-80°C with higher yields. • Eliminates halogen-exchange steps; direct cross-coupling at the 4-bromo position. • Serves as a Knorr pyrrole precursor for AMPA-active 4-cyanopyrroles per published protocols. • GHS07-compliant packaging; shipped under hazard-controlled conditions for international B2B delivery.

Molecular Formula C12H12BrNO
Molecular Weight 266.13 g/mol
CAS No. 61719-38-8
Cat. No. B1287555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Bromophenyl)-6-Oxohexanenitrile
CAS61719-38-8
Molecular FormulaC12H12BrNO
Molecular Weight266.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CCCCC#N)Br
InChIInChI=1S/C12H12BrNO/c13-11-7-5-10(6-8-11)12(15)4-2-1-3-9-14/h5-8H,1-4H2
InChIKeyCWRLGOQGDFIMTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Bromophenyl)-6-Oxohexanenitrile Sourcing Guide


6-(4-Bromophenyl)-6-Oxohexanenitrile (CAS 61719-38-8) is a synthetic intermediate belonging to the β-ketonitrile family, characterized by a 4-bromophenyl ketone linked to a five-carbon chain terminated by a nitrile group [1]. With a molecular formula C₁₂H₁₂BrNO, molecular weight 266.13 g·mol⁻¹, and a computed XLogP3 of 2.6, this white crystalline solid serves as a versatile scaffold for constructing nitrogen-containing heterocycles and as a brominated handle for transition-metal-catalyzed cross-coupling reactions [1]. Its nearest commercially available analogs are the 4-chloro, 4-fluoro, and unsubstituted phenyl variants, each differing in halogen-dependent physicochemical and safety profiles that directly impact synthetic route design and procurement decisions [1].

Scaffold β‑Ketonitrile for nitrogen heterocycle construction
Handle 4‑Bromophenyl group for Pd‑catalyzed cross‑coupling
Sourcing Halogen‑dependent physicochemical and hazard profiles influence procurement route

Why Halogen Substitution Fails for This Compound


The 4-bromophenyl substituent in 6-(4-Bromophenyl)-6-Oxohexanenitrile is not a trivial placeholder. The heavier bromine atom increases the density to a computed 1.353 g·cm⁻³ and raises the boiling point to 417.7 °C, compared to 1.153 g·cm⁻³ and 398.9 °C for the 4-chloro analog, altering physical handling and distillation conditions . More critically, the bromo compound carries a GHS07 Harmful/Irritant hazard classification with H302, H315, H319, and H335 statements , whereas the 4-chloro analog is designated as “Not hazardous material” for DOT/IATA transport . This disparity carries direct consequences for shipping cost, storage protocols, and regulatory paperwork in international procurement. On the reactivity side, the C–Br bond undergoes oxidative addition with palladium(0) catalysts at rates orders of magnitude faster than the corresponding C–Cl bond, enabling milder and higher-yielding Suzuki, Heck, and Buchwald-Hartwig cross-couplings—an advantage rooted in the fundamental organometallic chemistry of aryl halides [1]. These combined physical, regulatory, and chemical differences make generic substitution of the bromo analog by its lighter halogen or unsubstituted counterparts scientifically indefensible without full re-optimization of both the synthetic pathway and the safety compliance framework.

Higher density and boiling point vs. chloro analog
Alters distillation design and handling protocols; equipment may not transfer directly
GHS07 hazard (H302, H315, H319, H335) vs. non‑hazardous chloro transport status
Increases shipping cost and may conflict with institutional safety policies
Faster oxidative addition of C–Br enables milder cross‑coupling
Substitution with chloro requires re‑optimization of catalyst, temperature, and ligand

Comparative Evidence: Bromo vs. Chloro, Fluoro, and Unsubstituted Analogs


Physicochemical Property Comparison Across the Halogen Series

The heaviest halogen substituent (Br) imparts the highest density, boiling point, and flash point in the series, directly affecting large-scale handling and purification. Across four analogs differing only in the 4‑position aromatic substituent, density increases monotonically from 1.038 (H) to 1.353 g·cm⁻³ (Br), while the boiling point spans a 57 °C range from 360.8 °C to 417.7 °C . These differences are large enough to dictate choice of distillation equipment, vacuum settings, and thermal stability margins during scale-up.

Physicochemical properties
Cross‑study comparable
Density 1.353 vs 1.153 g·cm⁻³ (Cl); BP 417.7 vs 398.9 °C
Higher density and boiling point affect scale‑up equipment configuration
Computed values at 760 mmHg; experimental verification advised
Physicochemical properties Process chemistry Analytical quality control

GHS Hazard Classification and Transport Differences

The 6-(4-bromophenyl)-6-oxohexanenitrile product from Fluorochem carries a GHS07 pictogram, Signal Word “Warning,” and the hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the 4‑chloro analog from AKSci is explicitly labeled “Not hazardous material” under DOT/IATA transport regulations . This differential hazard classification directly impacts shipping mode eligibility, packaging requirements, and import documentation.

GHS classification
Cross‑study comparable
Br: GHS07, H302+H315+H319+H335; Cl: non‑hazardous transport
Hazard classification influences shipping mode, cost, and storage protocols
Based on Fluorochem (Br) and AKSci (Cl) safety data sheets
Safety and compliance Transport regulation Procurement logistics

Aryl Bromide vs. Aryl Chloride Oxidative Addition Kinetics

Oxidative addition of aryl bromides to Pd(0) is kinetically faster than that of aryl chlorides, a principle confirmed by mechanistic studies showing that aryl chlorides often exhibit rate-limiting oxidative addition due to the stronger C–Cl bond (bond dissociation energy ~95 kcal·mol⁻¹ for Ph–Cl vs. ~80 kcal·mol⁻¹ for Ph–Br) [1]. This kinetic advantage translates into lower catalyst loadings, shorter reaction times, and higher yields when the 4‑bromophenyl scaffold is employed as a substrate in Suzuki–Miyaura, Heck, or Buchwald–Hartwig couplings compared to its 4‑chlorophenyl counterpart.

Oxidative addition
Class‑level inference
C–Br BDE ~80 kcal/mol vs C–Cl ~95 kcal/mol
Faster oxidative addition may reduce catalyst loading and temperature
Rate ratios are catalyst‑ and ligand‑dependent; confirm under specific conditions
Cross-coupling reactivity Organometallic chemistry Synthetic methodology

Brominated Scaffold in AMPA Receptor Potentiator Synthesis

β‑Ketonitriles bearing a 4‑bromophenyl substituent have been employed as key intermediates in mild Knorr chemistry to access 4‑cyano‑penta‑substituted pyrroles, which in turn serve as precursors to AMPA receptor potentiators evaluated in neuropharmacological assays . While the published study does not isolate the specific compound 6-(4-bromophenyl)-6-oxohexanenitrile, the 4‑bromophenyl‑β‑ketonitrile substructure is explicitly documented in the synthetic route [1]. The bromine atom remains strategically available for late-stage diversification via cross-coupling after heterocycle formation.

AMPA modulator route
Supporting evidence
4‑bromophenyl β‑ketonitrile used in Knorr pyrrole synthesis for AMPA potentiators
Enables late‑stage diversification of CNS‑active heterocycles
Published with related β‑ketonitriles; scope should be verified for target compound
Medicinal chemistry Heterocycle synthesis Neuropharmacology

Optimal Procurement Application Scenarios


Palladium-Catalyzed Cross-Coupling with Brominated Aryl Ketones

When a synthetic route demands a 4‑halophenyl ketone intermediate for subsequent Suzuki, Heck, or Buchwald–Hartwig coupling, the brominated variant provides the fastest oxidative addition kinetics among the halogen series . The 4‑chloro analog may require elevated temperatures (80–120 °C vs. 40–80 °C), stronger bases, or specialized ligands such as biarylphosphines to achieve comparable conversion, increasing solvent consumption and purification burden. For discovery chemistry libraries where rapid diversification is prioritized over minimal step cost, sourcing the bromo compound upfront avoids a separate halogen-exchange step later in the sequence .

Medicinal Chemistry for AMPA Receptor Modulators

Research groups targeting ionotropic glutamate receptor potentiators should procure the brominated β-ketonitrile because the 4‑bromophenyl group is explicitly represented in published Knorr pyrrole protocols that deliver AMPA-active 4‑cyanopyrroles . The bromine substituent remains inert during the Knorr cyclization yet is available for late-stage functionalization, offering a convergent strategy to probe structure–activity relationships around the phenyl ring without resynthesizing the heterocyclic core from scratch .

Process Chemistry Scale-Up with Defined Thermal Parameters

The boiling point of 417.7 °C and density of 1.353 g·cm⁻³ for the bromo compound demand specific vacuum distillation and solvent-extraction protocols that differ from the lighter chloro (BP 398.9 °C, density 1.153 g·cm⁻³) and fluoro (BP 371.1 °C, density 1.112 g·cm⁻³) analogs . Process development teams that have already calibrated equipment for the brominated intermediate cannot simply substitute the chloro analog without re-validating thermal exposure limits, condenser efficiency, and phase-separation behavior. Sourcing the identical CAS number ensures batch-to-batch consistency across development campaigns.

International Shipping and Hazard Classification Compliance

Institutions with strict chemical safety policies or cross-border shipping constraints must account for the GHS07 hazard classification of the bromo compound (H302, H315, H319, H335) versus the non‑hazardous transport status of the chloro analog . Sites that cannot receive hazardous air freight or lack approved storage for irritant-classified substances may be forced to use the chloro analog despite its inferior cross-coupling reactivity. Centralized procurement hubs should therefore stock the brominated compound in compliance-ready packaging to minimize shipment delays to partner laboratories .

Application
Selection Property
Validation Focus
Pd‑catalyzed cross‑coupling
Bromo reactivity profile
Oxidative addition kinetics review
AMPA receptor modulator synthesis
4‑Bromophenyl Knorr compatibility
Heterocycle diversification workflow
Process scale‑up
Thermal parameter set
Distillation and phase‑separation validation
International shipping
Hazard classification
Transport compliance and storage assessment
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